2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-bis(dodecyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively mild reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and drug development.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of organic materials and polymers.
Mechanism of Action
The mechanism by which 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through the Suzuki–Miyaura coupling reaction. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl or vinyl-aryl product . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
Uniqueness
2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its bulky dodecyloxy substituents, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other boronic esters .
Properties
Molecular Formula |
C36H65BO4 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-(3,4-didodecoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C36H65BO4/c1-7-9-11-13-15-17-19-21-23-25-29-38-33-28-27-32(37-40-35(3,4)36(5,6)41-37)31-34(33)39-30-26-24-22-20-18-16-14-12-10-8-2/h27-28,31H,7-26,29-30H2,1-6H3 |
InChI Key |
WTUGQIRUJDUSDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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